molecular formula C16H30O2 B14080454 Tetradec-8-enyl acetate

Tetradec-8-enyl acetate

Cat. No.: B14080454
M. Wt: 254.41 g/mol
InChI Key: VZGHIFSDFDWSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-8-Tetradecen-1-olacetate: is an organic compound with the molecular formula C16H30O2. It is a colorless liquid that is primarily known for its role as a component of sex pheromones in certain moth species . This compound is also referred to as (Z)-8-Tetradecen-1-yl acetate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-8-Tetradecen-1-olacetate typically involves the esterification of cis-8-Tetradecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of cis-8-Tetradecen-1-olacetate can be achieved through similar esterification processes, but with optimized conditions for higher yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to speed up the reaction and reduce by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-8-Tetradecen-1-olacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-8-Tetradecen-1-olacetate primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of moths, triggering a behavioral response that leads to mating. The molecular targets are the olfactory receptor neurons, and the pathway involves signal transduction mechanisms that result in the activation of neural circuits responsible for mating behavior .

Comparison with Similar Compounds

  • cis-9-Tetradecen-1-olacetate
  • (E)-8-Dodecen-1-yl acetate
  • (E)-Hexadec-11-enal
  • 8,10-Dodecadien-1-ol

Comparison: cis-8-Tetradecen-1-olacetate is unique in its specific role as a sex pheromone component in certain moth species. While similar compounds like cis-9-Tetradecen-1-olacetate and (E)-8-Dodecen-1-yl acetate also function as pheromones, they are used by different species or in different contexts. The structural differences, such as the position and configuration of double bonds, contribute to their specificity and effectiveness in their respective roles .

Properties

IUPAC Name

tetradec-8-enyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGHIFSDFDWSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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